molecular formula C8H5BrClF3N2O B8174671 5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide

5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide

Cat. No.: B8174671
M. Wt: 317.49 g/mol
InChI Key: YFHWPALAAYHYMM-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a picolinamide backbone

Properties

IUPAC Name

5-bromo-3-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3N2O/c9-4-1-5(10)6(14-2-4)7(16)15-3-8(11,12)13/h1-2H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHWPALAAYHYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide typically involves the following steps:

    Bromination: The starting material, 3-chloropyridine-2-carboxylic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.

    Amidation: The brominated intermediate is then reacted with 2,2,2-trifluoroethylamine under appropriate conditions to form the desired picolinamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-chloropicolinic acid: Similar structure but lacks the trifluoroethyl group.

    2-Bromo-5-chloro-3-nitropyridine: Contains a nitro group instead of the picolinamide moiety.

    5-Bromo-2-chloro-3-nitropyridine: Another similar compound with different substituents.

Uniqueness

5-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)picolinamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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